

Elucidating the Chemical Architecture of 4"-Hydroxyisojasminin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4"-Hydroxyisojasminin**

Cat. No.: **B15593674**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **4"-Hydroxyisojasminin**, a secoiridoid glucoside isolated from *Jasminum mesnyi* Hance. The determination of its intricate molecular framework relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the experimental methodologies and presents the spectral data integral to its structural confirmation.

Molecular Identity and Physicochemical Properties

4"-Hydroxyisojasminin is identified by the following key parameters:

Property	Value
Molecular Formula	C ₂₆ H ₃₈ O ₁₃
Molecular Weight	558.57 g/mol
Exact Mass	558.231242 Da
IUPAC Name	(2S,3R,4S,5S,6R)-2-[(E)-2-(6-ethylidene-2-hydroxy-7-(hydroxymethyl)-3-methyl-2,4,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl)vinyl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS Number	135378-09-5

Experimental Protocols for Structure Elucidation

The structural elucidation of **4"-Hydroxyisojasminin** involves a systematic workflow, beginning with its isolation from the plant source and culminating in the detailed analysis of its spectroscopic data.

Isolation of 4"-Hydroxyisojasminin

The isolation of **4"-Hydroxyisojasminin** from the leaves of *Jasminum mesnyi* typically follows a standard natural product extraction and chromatography protocol:

- Extraction: Dried and powdered leaves of *Jasminum mesnyi* are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
- Chromatographic Separation: The n-BuOH soluble fraction, typically rich in glycosides, is subjected to multiple chromatographic steps. This usually involves:

- Column Chromatography: Initial separation on a silica gel column using a gradient elution system (e.g., CHCl₃-MeOH-H₂O).
- Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound is achieved using reversed-phase (e.g., ODS) preparative HPLC with a suitable solvent system (e.g., MeOH-H₂O or Acetonitrile-H₂O).

Spectroscopic Analysis

The purified **4"-Hydroxyisojasminin** is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) with a soft ionization technique like Electrospray Ionization (ESI) is used to determine the exact mass and, consequently, the molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule. These experiments are typically run in a deuterated solvent like methanol-d₄ (CD₃OD) or pyridine-d₅ (C₅D₅N).
 - 1D NMR: ¹H NMR provides information about the chemical environment and number of protons, while ¹³C NMR reveals the number and types of carbon atoms.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing vicinal and geminal proton relationships.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.

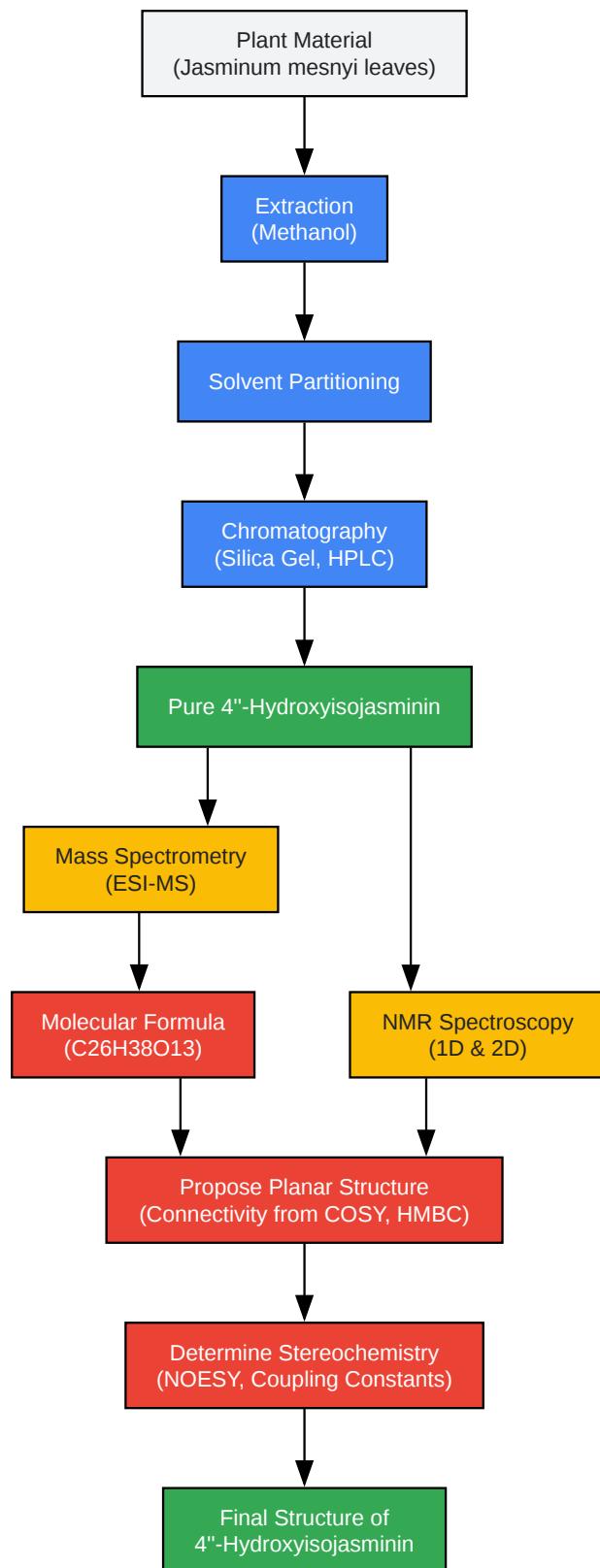
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Spectroscopic Data

Due to the limitations in accessing the full text of the primary literature, a complete, experimentally verified table of NMR data and a detailed mass fragmentation pattern for **4"-Hydroxyisojasminin** cannot be provided at this time. The structural elucidation relies on the detailed analysis of such data as presented in the original publication by Tanahashi T, et al. in *Phytochemistry* (1989).

Visualization of the Elucidation Process

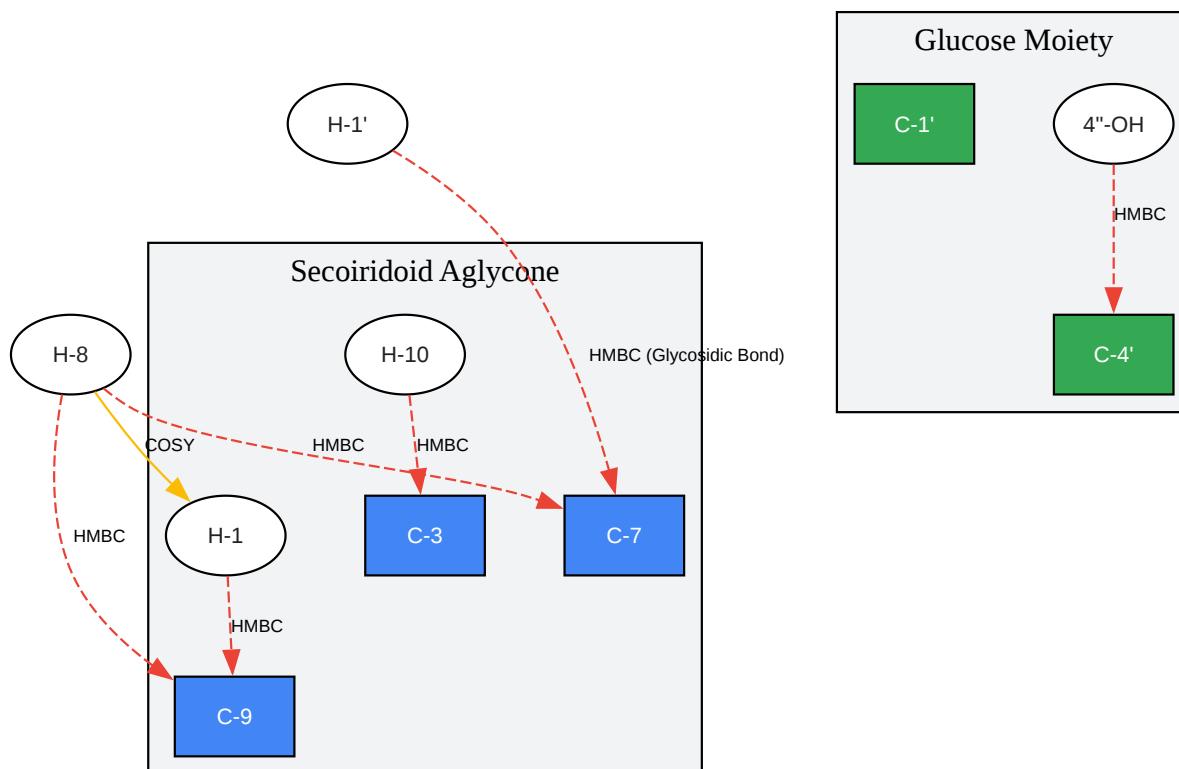
The logical workflow for the structure elucidation of a natural product like **4"-Hydroxyisojasminin** can be visualized as a sequential process.



[Click to download full resolution via product page](#)

Structure Elucidation Workflow

To definitively piece together the molecular puzzle of **4"-Hydroxyisojasminin**, 2D NMR correlations are paramount. The following diagram illustrates the hypothetical key HMBC and COSY correlations that would be essential in establishing the connectivity between the major fragments of the molecule.



[Click to download full resolution via product page](#)

Key 2D NMR Correlation Logic

Conclusion

The structural elucidation of **4"-Hydroxyisojasminin** is a classic example of the application of modern spectroscopic methods in natural product chemistry. Through a systematic process of isolation and analysis, particularly using 1D and 2D NMR spectroscopy and mass spectrometry, the complete chemical structure, including its stereochemistry, can be determined. This detailed structural information is fundamental for further research into its

biological activities and potential applications in drug development. Access to the primary spectroscopic data from the original research publications is crucial for a definitive and in-depth understanding.

- To cite this document: BenchChem. [Elucidating the Chemical Architecture of 4"-Hydroxyisojasminin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15593674#4-hydroxyisojasminin-chemical-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com